Chemical structure and properties of 7β-Hydroxymethyl Drospirenone
Chemical structure and properties of 7β-Hydroxymethyl Drospirenone
Introduction
Drospirenone (DRSP), a fourth-generation synthetic progestin, is a cornerstone of modern oral contraceptives and hormone replacement therapies.[1] Its unique pharmacological profile, distinguished by potent antimineralocorticoid and antiandrogenic activities, closely mimics that of endogenous progesterone.[2] The complex, multi-step synthesis of Drospirenone, like any active pharmaceutical ingredient (API), inevitably leads to the formation of process-related impurities and metabolites that must be rigorously identified, characterized, and controlled to ensure the safety and efficacy of the final drug product.
This technical guide provides a comprehensive overview of 7β-Hydroxymethyl Drospirenone, a principal impurity and metabolite of Drospirenone, also identified as Drospirenone EP Impurity B.[3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical structure, physicochemical properties, plausible synthetic origins, analytical methodologies for detection and quantification, and the current understanding of its pharmacological and toxicological significance.
Chemical Structure and Physicochemical Properties
A thorough understanding of the molecular architecture and physical characteristics of 7β-Hydroxymethyl Drospirenone is fundamental to developing appropriate analytical methods and understanding its behavior in pharmaceutical formulations and biological systems.
Molecular Structure
7β-Hydroxymethyl Drospirenone is a steroidal derivative that retains the core tetracyclic structure of its parent compound, Drospirenone.[4] The defining modification is the introduction of a hydroxymethyl group (-CH₂OH) at the C7 position of the steroid backbone in a β-stereochemical orientation.[4]
Key Structural Features:
-
Core Steroid Nucleus: A pregnane skeleton with a Δ4-3-keto moiety in the A-ring, crucial for its progestogenic activity.
-
17α-Spirolactone Ring: A γ-lactone ring fused at the C17 position.
-
Cyclopropane Rings: Two methylene bridges at the 6β,7β and 15β,16β positions, which are characteristic of Drospirenone's unique structure.
-
7β-Hydroxymethyl Group: The primary differentiating feature, which significantly influences the molecule's polarity and chemical reactivity.[4]
The absolute stereochemistry and structural identifiers are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | (1'R,2'S,3'S,5S,5'S,7'S,10'S,11'R,18'S)-18'-(hydroxymethyl)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione | [5] |
| CAS Number | 3068810-10-3 | [6] |
| Molecular Formula | C₂₄H₃₂O₄ | [3][4] |
| Molecular Weight | 384.51 g/mol | [3][4] |
| Synonyms | Drospirenone EP Impurity B, 7-Hydroxymethyl drospirenone | [3][7] |
| InChIKey | SHFCXGNTMGPRSS-MQSRJSRPSA-N | [3] |
Physicochemical Properties
The introduction of the hydroxyl group at the 7β position imparts distinct physicochemical properties compared to the parent Drospirenone molecule. This modification enhances polarity, which has direct implications for solubility, chromatographic behavior, and metabolic clearance.[4]
| Property | Value / Description | Source |
| Appearance | White or almost white powder | [7] |
| Melting Point | Approximately 202–205 °C | [4] |
| Solubility | Soluble in organic solvents such as methanol and ethanol; limited solubility in water. | [4] |
| Stability | The lactone moiety may undergo hydrolysis under strongly acidic or basic conditions. The Δ4-3-keto group is known to be photosensitive. Recommended storage is at 2-8°C. | [4][6] |
| XLogP3 (Computed) | 2.7 | [5] |
Synthesis and Formation
7β-Hydroxymethyl Drospirenone is not typically a target for de novo synthesis but rather a byproduct formed during the manufacturing of Drospirenone or as a metabolite. Its formation can be attributed to hydroxylation reactions, which can occur both chemically and enzymatically.
Plausible Synthetic Pathway
While specific patents detailing the synthesis of this impurity are not available, its formation can be logically deduced from the known chemistry of steroid synthesis. The most probable route is the hydroxylation of a Drospirenone precursor. One potential pathway involves the use of cytochrome P450 enzymes, which are known to selectively hydroxylate steroid substrates at specific positions.
Caption: Plausible formation of 7β-Hydroxymethyl Drospirenone via hydroxylation.
This hydroxylation step is a critical consideration during process development for Drospirenone, as reaction conditions must be optimized to minimize the formation of this and other related impurities.
Metabolic Pathway
Drospirenone undergoes extensive metabolism in the body. While the two major metabolites are the pharmacologically inactive acid form of DRSP and 4,5-dihydrodrospirenone-3-sulfate, oxidative metabolism catalyzed by cytochrome P450 enzymes also occurs.[8] It is through this oxidative pathway that 7β-Hydroxymethyl Drospirenone is likely formed as a metabolite.
Analytical Characterization
The robust detection and quantification of 7β-Hydroxymethyl Drospirenone are paramount for quality control of the Drospirenone API and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the gold-standard techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for separating 7β-Hydroxymethyl Drospirenone from the parent drug and other process-related impurities.
Expertise & Experience: Why RP-HPLC? Reversed-phase chromatography is the method of choice due to the moderately non-polar nature of the steroid backbone, which allows for excellent retention and separation on a C18 stationary phase. The increased polarity of 7β-Hydroxymethyl Drospirenone compared to Drospirenone results in a shorter retention time, enabling effective resolution from the main API peak. A gradient elution is typically employed to ensure that all impurities, with a wide range of polarities, are eluted and detected within a reasonable run time.
Experimental Protocol: Representative RP-HPLC Method for Impurity Profiling
-
Instrumentation: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A typical gradient might start at a lower percentage of Acetonitrile, ramping up to elute more non-polar components. For example:
-
0-10 min: 40% B
-
10-30 min: 40% to 80% B
-
30-35 min: 80% B
-
35-40 min: 80% to 40% B
-
40-45 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 245 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the Drospirenone sample in a suitable diluent (e.g., a 1:1 mixture of Acetonitrile and Water) to a concentration of approximately 0.5 mg/mL.
-
Standard Preparation: Prepare a reference standard of 7β-Hydroxymethyl Drospirenone at a known concentration (e.g., as per ICH guidelines for reporting thresholds) in the same diluent.
Caption: General workflow for HPLC analysis of Drospirenone impurities.
UPLC-MS/MS for Bioanalysis
For the quantification of 7β-Hydroxymethyl Drospirenone as a metabolite in biological matrices like human plasma, a highly sensitive and selective method such as UPLC-MS/MS is required.
Expertise & Experience: The Power of UPLC-MS/MS The complexity of biological matrices necessitates a robust sample preparation step, often solid-phase extraction (SPE), to remove interfering substances. UPLC provides faster analysis times and better resolution than traditional HPLC. Tandem mass spectrometry (MS/MS) offers unparalleled selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, allowing for accurate quantification even at very low concentrations.
Pharmacological and Toxicological Considerations
As an impurity, the primary goal is to ensure that levels of 7β-Hydroxymethyl Drospirenone are kept below established safety thresholds. The toxicological profile of any impurity is a critical component of the overall safety assessment of an API.
Pharmacological Profile
The parent compound, Drospirenone, is a potent progestin with antimineralocorticoid and antiandrogenic activity. The major metabolites of Drospirenone are generally considered to be pharmacologically inactive.[8] There is currently limited publicly available data specifically detailing the pharmacological activity of 7β-Hydroxymethyl Drospirenone. However, given its structural similarity to the parent compound, it is a subject of interest in ongoing pharmacological research.
Toxicological Assessment
The safety of pharmaceutical products is contingent on the control of impurities. Regulatory bodies require that impurities above a certain threshold be characterized and their potential toxicity evaluated.
There is a scarcity of specific toxicological data for 7β-Hydroxymethyl Drospirenone. However, a Pharmacology/Toxicology review by the FDA for a Drospirenone-containing product mentions genotoxicity studies on a batch of Drospirenone spiked with an unnamed impurity. In a mouse micronucleus assay, this spiked batch showed an increase in micronucleated erythrocytes, suggesting an "equivocal clastogenic potential". While this impurity is not explicitly identified as 7β-Hydroxymethyl Drospirenone, this finding underscores the critical importance of controlling all impurities during drug manufacturing. It highlights the principle that even structurally similar compounds can exhibit different toxicological profiles, and rigorous testing is necessary to ensure patient safety.
Conclusion
7β-Hydroxymethyl Drospirenone is a key impurity and metabolite of Drospirenone, distinguished by the addition of a hydroxymethyl group at the 7β position. This structural modification increases its polarity, influencing its physicochemical properties and chromatographic behavior. While it is primarily formed as a byproduct of Drospirenone synthesis or metabolism, its presence must be carefully monitored using robust analytical techniques like RP-HPLC to ensure the quality and safety of the final drug product. Although specific pharmacological and toxicological data for 7β-Hydroxymethyl Drospirenone are limited, the principles of impurity qualification necessitate its control to within acceptable limits. Further research into the biological activity of this and other Drospirenone-related compounds will continue to provide a more complete understanding of their potential impact.
References
- EvitaChem. (n.d.). Buy 7β-Hydroxymethyl Drospirenone (EVT-1500133).
- European Directorate for the Quality of Medicines & HealthCare. (2014, April 2). DROSPIRENONE Drospirenonum.
- Raheja, K. L. (2006, March 15). Pharmacology/Toxicology Review. U.S.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 6,7-Epidrospirenone.
- SIELC Technologies. (n.d.). Separation of Drospirenone on Newcrom R1 HPLC column.
- European Directorate for the Quality of Medicines & HealthCare. (n.d.).
- Clearsynth. (n.d.). Drospirenone EP Impurtiy B | CAS No. 3068810-10-3.
- Sutar, S. B., et al. (n.d.). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.
- Pharmaffiliates. (n.d.). Drospirenone - Impurity B| Chemical Name : 7β-hydroxymethyl derivative.
- National Center for Biotechnology Information. (n.d.). 7-Hydroxymethyl drospirenone.
- Waters. (n.d.). A Highly Selective Method for the Analysis of Drospirenone in Human Plasma.
- Wikipedia. (n.d.). Drospirenone.
- Crljen, V., & Mueck, A. O. (2023). Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- LGC Standards. (n.d.). 7b-Hydroxymethyl Drospirenone.
- Patsnap. (2021, September 14). Synthesis method of drospirenone. Eureka.
- Patsnap Synapse. (2024, July 17).
- PubMed. (2023, January 15).
- Google Patents. (n.d.). US6933395B1 - PROCESSING FOR PRODUCING OF DROSPIRENONE....
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (n.d.). Drospirenone.
- Cleanchem. (n.d.).
- U.S. Food and Drug Administration. (2020, December 4). 214154Orig1s000.
- ResearchGate. (2025, December 15). (PDF) Quantification of Drospirenone and Ethinyl Estradiol Related Impurities in a Combined Pharmaceutical Dosage Form by Chromatography Method with QbD Robustness Study.
- Global Substance Registration System. (n.d.). 7-HYDROXYMETHYL DROSPIRENONE.
- New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone and estetrol in Active Pharmaceutical Ingredient and tablet form and its stress studies. (2021, October 3).
- Waters. (n.d.). MetaboQuan-R for the UPLC-MS/MS Analysis of Steroids.
- Chromatography Today. (n.d.).
- QPS. (n.d.).
Sources
- 1. drugfuture.com [drugfuture.com]
- 2. evitachem.com [evitachem.com]
- 3. 7-Hydroxymethyl drospirenone | C24H32O4 | CID 71749144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ijper.org [ijper.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
